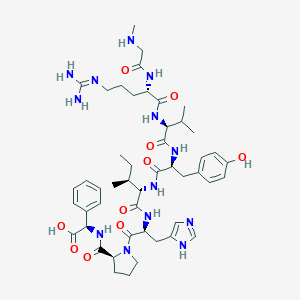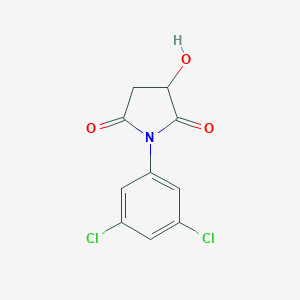
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide, commonly known as S-NHS (Succinimidyl-6-(N-3,5-dichlorophenyl)-hexanoate), is a chemical compound that is widely used in scientific research for labeling and modifying proteins and peptides. It is a water-soluble, amine-reactive compound that is commonly used as a cross-linking reagent in bioconjugation reactions.
Wirkmechanismus
S-NHS reacts with primary amines on proteins and peptides to form stable amide bonds. The reaction is highly specific and does not react with other functional groups commonly found in biological molecules. The resulting bioconjugates are stable and can be used for a variety of applications.
Biochemische Und Physiologische Effekte
S-NHS does not have any direct biochemical or physiological effects on cells or tissues. However, the bioconjugates formed using S-NHS can have a wide range of effects depending on the specific application. For example, S-NHS can be used to label proteins for imaging studies, modify peptides for drug delivery, or cross-link proteins for structural analysis.
Vorteile Und Einschränkungen Für Laborexperimente
S-NHS has several advantages for use in laboratory experiments. It is highly specific and reacts only with primary amines, making it a valuable tool for protein labeling and modification. It is also water-soluble, making it easy to use in biological systems. However, S-NHS has some limitations, including potential toxicity and the need for careful optimization of reaction conditions to achieve optimal results.
Zukünftige Richtungen
There are several future directions for research involving S-NHS. One area of interest is the development of new bioconjugation strategies using S-NHS and other cross-linking reagents. Another area of interest is the use of S-NHS in the development of targeted therapies for cancer and other diseases. Finally, there is a need for further research into the potential toxicity of S-NHS and other cross-linking reagents, as well as the development of safer alternatives.
Synthesemethoden
S-NHS can be synthesized by reacting N-hydroxysuccinimide with 3,5-dichloroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction produces a stable intermediate which can be purified and used for bioconjugation reactions.
Wissenschaftliche Forschungsanwendungen
S-NHS has a wide range of applications in scientific research, including protein labeling, peptide modification, and cross-linking. It is commonly used in the development of diagnostic assays, drug delivery systems, and targeted therapies. S-NHS is also used in the study of protein-protein interactions, protein folding, and protein structure.
Eigenschaften
CAS-Nummer |
119341-82-1 |
|---|---|
Produktname |
N-(3,5-Dichlorophenyl)-2-hydroxysuccinimide |
Molekularformel |
C10H7Cl2NO3 |
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)-3-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-6(12)3-7(2-5)13-9(15)4-8(14)10(13)16/h1-3,8,14H,4H2 |
InChI-Schlüssel |
AAGBZCCQCVOKKA-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl)O |
Synonyme |
N-(3,5-dichlorophenyl)-2-hydroxysuccinimide NDHS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



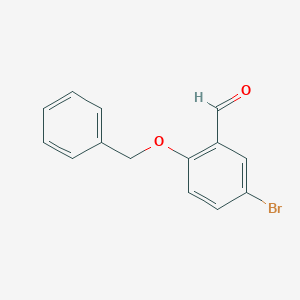
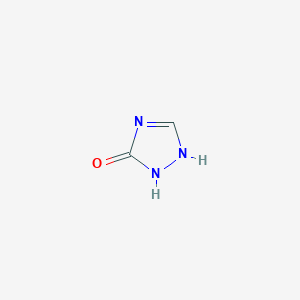
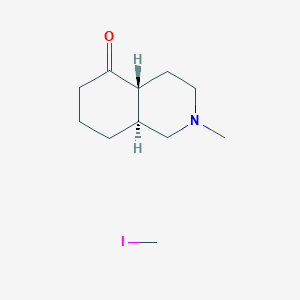
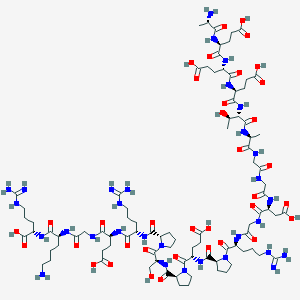
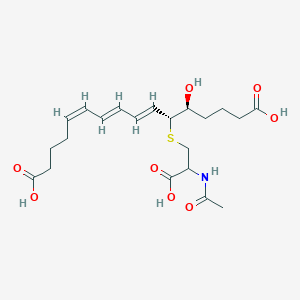
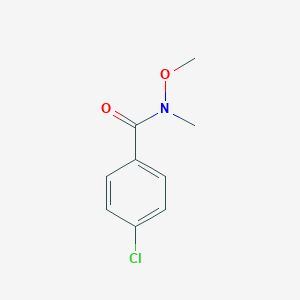
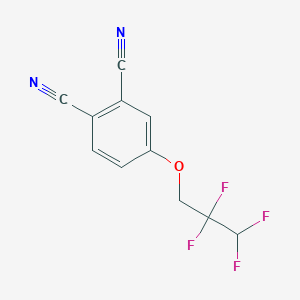
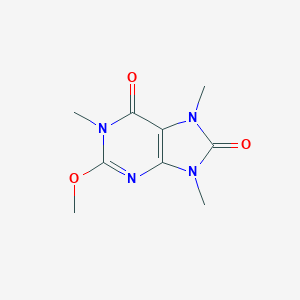
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
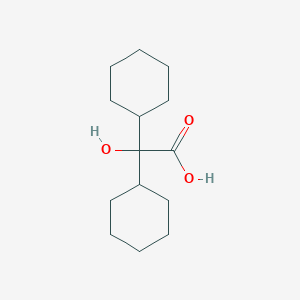
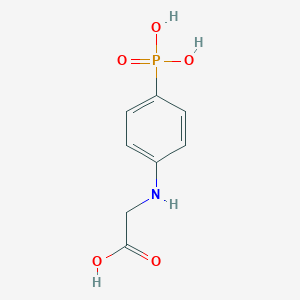
![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)

